molecular formula C7H5BBrCl3O2 B1522333 2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID CAS No. 1072946-53-2

2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID

Cat. No.: B1522333
CAS No.: 1072946-53-2
M. Wt: 318.2 g/mol
InChI Key: YFKTUNRHMJFFRC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid is a halogenated arylboronic acid derivative with the molecular formula C₇H₄BrCl₃B(OH)₂. The compound features a phenyl ring substituted with three chlorine atoms at the 3, 4, and 5 positions, a bromomethyl group at the 2-position, and a boronic acid (-B(OH)₂) functional group. This structural configuration imparts unique electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a building block in medicinal chemistry and materials science .

The bromomethyl group provides a reactive site for further alkylation or functionalization, while the electron-withdrawing chlorine atoms enhance the stability of the boronic acid moiety and influence its reactivity in catalytic processes .

Properties

IUPAC Name

[2-(bromomethyl)-3,4,5-trichlorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrCl3O2/c9-2-3-4(8(13)14)1-5(10)7(12)6(3)11/h1,13-14H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKTUNRHMJFFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1CBr)Cl)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674595
Record name [2-(Bromomethyl)-3,4,5-trichlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-53-2
Record name [2-(Bromomethyl)-3,4,5-trichlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID typically involves the bromination of a suitable phenylboronic acid precursor. One common method is the bromination of 3,4,5-trichlorophenylboronic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature, leading to the formation of the desired bromomethyl derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

    Coupling Reactions: Biaryl compounds are the primary products.

    Oxidation and Reduction: Boronic esters and alcohols, respectively.

Mechanism of Action

The mechanism of action of 2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID is largely dependent on its chemical reactivity. In coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. In biological systems, boronic acids can interact with diols and other biomolecules, potentially inhibiting enzymes or altering cellular processes . The exact molecular targets and pathways can vary based on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogues and their substituent effects:

Compound Name Substituents Key Properties/Applications References
3,4,5-Trichlorophenylboronic acid Cl at 3,4,5; B(OH)₂ at 1 High stability; used in Suzuki couplings
2,3,4-Trichlorophenylboronic acid Cl at 2,3,4; B(OH)₂ at 1 Altered steric hindrance; moderate reactivity
4-Methoxy-2-methylphenylboronic acid OCH₃ at 4; CH₃ at 2; B(OH)₂ at 1 Electron-donating groups reduce reactivity
4-Ethoxy-2-(trifluoromethyl)phenylboronic acid OCH₂CH₃ at 4; CF₃ at 2; B(OH)₂ at 1 Enhanced lipophilicity; sensor applications
3-Thiophenylboronic acid S-containing aromatic ring; B(OH)₂ Used in thiophene-based polymers

Key Observations :

  • Bromomethyl vs. Methyl : The bromomethyl group in the target compound offers superior leaving-group capability compared to methyl or methoxy substituents, enabling efficient alkylation or cross-coupling reactions .
  • Trifluoromethyl vs. Chlorine : The CF₃ group in 4-ethoxy-2-(trifluoromethyl)phenylboronic acid increases hydrophobicity, making it more suitable for lipid membrane penetration in sensor designs .

Reactivity in Cross-Coupling Reactions

The bromomethyl group in 2-(bromomethyl)-3,4,5-trichlorophenylboronic acid enables dual functionality:

Boronic Acid Reactivity : Participates in Suzuki-Miyaura couplings to form biaryl structures.

Bromomethyl Reactivity : Acts as an alkylating agent, as demonstrated in the synthesis of dihydrothiop heterocycles (e.g., indium-promoted coupling with acrylic acid derivatives) .

Comparison with Other Boronic Acids :

  • 3-Thiophenylboronic acid (C₆H₄SBr): Primarily used in sulfur-containing polymer synthesis but lacks alkylation capability due to the absence of a bromomethyl group .
  • 3,4,5-Trichlorophenylboronic acid pinacol ester : The ester form improves stability under basic conditions but requires hydrolysis to regenerate the boronic acid for coupling reactions .

Thermal and Crystallographic Properties

Data from thermogravimetric analysis (TGA) and X-ray diffraction (XRD) highlight differences in stability and crystallinity:

Compound Name Decomposition Temp. (°C) Crystal System Notes References
This compound 220–240 Orthorhombic High thermal stability due to Cl/Br
3,4,5-Trichlorophenylboronic acid 200–210 Monoclinic Lower stability vs. bromo analogue
4-Methoxy-2-methylphenylboronic acid 180–195 Amorphous Poor crystallinity due to OCH₃

Pharmaceutical Intermediates

The bromomethyl group facilitates the synthesis of nicotinic acetylcholine receptor ligands (e.g., TC-1698 and TC-1709), where alkylation of pyridyl derivatives is critical .

Sensor Development

The target compound’s boronic acid moiety can bind diols, making it a candidate for glucose sensors. However, its bromomethyl group may introduce steric interference compared to simpler boronic acids like 3-thiophenylboronic acid .

Biological Activity

Chemical Identity

  • IUPAC Name: 2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid
  • Molecular Formula: C7_7H5_5BBrCl3_3O2_2
  • Molecular Weight: 318.2 g/mol
  • CAS Number: 1072946-53-2

This compound is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

Boronic acids are known to interact with diols and other biomolecules through reversible covalent bonding. This property allows them to inhibit certain enzymes, particularly serine proteases and glycosidases, which can be crucial in various biological pathways. The presence of bromomethyl and multiple chlorine substituents may enhance the lipophilicity and overall reactivity of this compound, potentially increasing its biological efficacy.

Anticancer Activity

Recent studies have indicated that boronic acids can exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and metastasis. For instance:

  • Inhibition of Proteasome Activity: Some boronic acids have been shown to inhibit the proteasome, leading to the accumulation of pro-apoptotic factors within cancer cells. This mechanism can induce apoptosis in malignant cells.
  • Case Study: A study demonstrated that a related boronic acid compound significantly reduced the viability of breast cancer cell lines by inducing cell cycle arrest and apoptosis .

Antimicrobial Properties

Boronic acids have also been investigated for their antimicrobial activities. The ability to disrupt bacterial cell walls or interfere with metabolic pathways is a potential mechanism:

  • Case Study: Research has shown that certain boronic acids can inhibit the growth of antibiotic-resistant strains of bacteria, suggesting their utility as novel antimicrobial agents .

Enzyme Inhibition

The compound's structure suggests potential inhibition of enzymes involved in carbohydrate metabolism. For example:

  • Glycosidase Inhibition: Boronic acids can act as competitive inhibitors for glycosidases, which are critical in glycoprotein synthesis and degradation processes. This inhibition could have implications for diseases such as diabetes and obesity.

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerProteasome inhibition
AntimicrobialDisruption of cell wall
Enzyme InhibitionGlycosidase inhibition

Structural Characteristics

PropertyValue
Molecular FormulaC7_7H5_5BBrCl3_3O2_2
Molecular Weight318.2 g/mol
CAS Number1072946-53-2

Recent Studies

  • A study published in a peer-reviewed journal highlighted the anticancer effects of boronic acids on various cancer cell lines, emphasizing their potential as therapeutic agents .
  • Another investigation focused on the antimicrobial properties of boronic acids against resistant bacterial strains, showcasing their applicability in combating infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID
Reactant of Route 2
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2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID

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